molecular formula C7H5ClFNO B14834574 1-(4-Chloro-5-fluoropyridin-2-YL)ethanone

1-(4-Chloro-5-fluoropyridin-2-YL)ethanone

Cat. No.: B14834574
M. Wt: 173.57 g/mol
InChI Key: LUWYTGYASRSGLD-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated pyridine derivative, which is often used as a building block in organic synthesis. The presence of both chlorine and fluorine atoms in the pyridine ring makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-fluoropyridin-2-YL)ethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 4-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-fluoropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Reactions are typically carried out in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

1-(4-Chloro-5-fluoropyridin-2-YL)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Medicine: Used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms in the pyridine ring allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar structure but different substitution pattern on the pyridine ring.

    1-(5-Chloro-3-fluoropyridin-2-yl)ethanone: Similar structure but different substitution pattern on the pyridine ring.

    1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Contains a fluorophenyl group in addition to the fluoropyridine ring.

Uniqueness

1-(4-Chloro-5-fluoropyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms allows for versatile reactivity and the potential for various applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(4-chloro-5-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-2-5(8)6(9)3-10-7/h2-3H,1H3

InChI Key

LUWYTGYASRSGLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)Cl)F

Origin of Product

United States

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